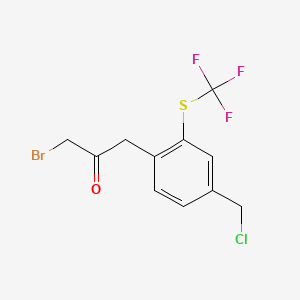

1-Bromo-3-(4-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18826796

Molecular Formula: C11H9BrClF3OS

Molecular Weight: 361.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9BrClF3OS |

|---|---|

| Molecular Weight | 361.61 g/mol |

| IUPAC Name | 1-bromo-3-[4-(chloromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

| Standard InChI | InChI=1S/C11H9BrClF3OS/c12-5-9(17)4-8-2-1-7(6-13)3-10(8)18-11(14,15)16/h1-3H,4-6H2 |

| Standard InChI Key | HEUSTKQBUHUTJH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1CCl)SC(F)(F)F)CC(=O)CBr |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-bromo-3-[4-(chloromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one, reflects its intricate substituent arrangement. Key structural elements include:

-

A phenyl ring at position 3 of the propan-2-one backbone.

-

Chloromethyl (-CH₂Cl) and trifluoromethylthio (-SCF₃) groups at positions 4 and 2 of the phenyl ring, respectively.

-

A bromine atom at position 1 of the propan-2-one chain.

The Standard InChIKey (HEUSTKQBUHUTJH-UHFFFAOYSA-N) and Canonical SMILES (C1=CC(=C(C=C1CCl)SC(F)(F)F)CC(=O)CBr) provide unambiguous identifiers for its stereochemistry and connectivity.

Table 1: Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉BrClF₃OS | |

| Molecular Weight | 361.61 g/mol | |

| IUPAC Name | 1-bromo-3-[4-(chloromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one | |

| PubChem CID | 166641165 |

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1-bromo-3-(4-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves multi-step halogenation and substitution reactions. A typical pathway includes:

-

Friedel-Crafts Acylation: Introduction of the propan-2-one moiety to the benzene ring.

-

Electrophilic Substitution: Bromination at position 1 using brominating agents like PBr₃ or N-bromosuccinimide.

-

Functional Group Installation:

-

Chloromethylation via Blanc chloromethylation with formaldehyde and HCl.

-

Trifluoromethylthio group addition using Cu-mediated coupling with CF₃SCl.

-

Key Reaction Mechanisms

-

Bromination: The propan-2-one’s α-hydrogen is susceptible to radical bromination, favoring position 1 due to steric and electronic effects.

-

Chloromethylation: The chloromethyl group is introduced under acidic conditions, leveraging the phenyl ring’s electrophilic susceptibility.

Applications in Chemical Research

Intermediate in Pharmaceutical Synthesis

This compound serves as a precursor in synthesizing antimicrobial and anticancer agents. For example:

-

The trifluoromethylthio group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs.

-

The chloromethyl group allows further functionalization via nucleophilic substitution, enabling attachment of amine or thiol moieties.

Material Science Applications

Its halogen-rich structure contributes to:

-

Flame retardants: Bromine and chlorine act synergistically to inhibit combustion.

-

Liquid crystal precursors: The rigid phenyl ring supports mesophase stability in display technologies.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Analogous Compounds

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 1-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone | C₁₀H₅BrF₆O | Lacks chloromethyl group; shorter chain |

| 2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one | C₁₂H₁₁BrClF₃O | Longer alkyl chain; no sulfur atom |

The chloromethyl and trifluoromethylthio groups in 1-bromo-3-(4-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one enhance its reactivity compared to analogs, enabling diverse derivatization pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume